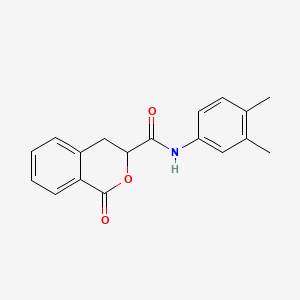

N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Descripción

N-(3,4-Dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic isochromene-derived carboxamide compound. Its structure features a 1-oxo-3,4-dihydroisochromene scaffold linked via a carboxamide group to a 3,4-dimethylphenyl substituent.

Propiedades

Fórmula molecular |

C18H17NO3 |

|---|---|

Peso molecular |

295.3 g/mol |

Nombre IUPAC |

N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C18H17NO3/c1-11-7-8-14(9-12(11)2)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20) |

Clave InChI |

FRWWZBLFKGETNV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 3,4-dimethylphenylamine with 3,4-dihydro-2H-1-benzopyran-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and heating to moderate temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient and consistent production of the compound in larger quantities, ensuring high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Aplicaciones Científicas De Investigación

N-(3,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

Mecanismo De Acción

The mechanism by which N-(3,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparación Con Compuestos Similares

Key Observations:

Halogen Substituents (e.g., iodine in and ): Introduce steric bulk and electronegativity, which may enhance binding specificity via halogen bonding . Polar Groups (e.g., dimethylamino in , acetyl in ): Improve solubility and hydrogen-bonding capacity, critical for target engagement in aqueous environments .

Chlorination at the 7-position () may enhance electrophilic interactions or metabolic stability .

Pharmacological Potential

Although direct activity data for the target compound are unavailable, related compounds exhibit bioactivity:

Actividad Biológica

N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H17NO3

Molecular Weight: 285.32 g/mol

IUPAC Name: N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Canonical SMILES: CC1=CC=C(C(=C1)C(=O)N(C2=CC=CC=C2)C(=O)O)C(=O)N(C)C(=O)O

The compound features a complex structure that includes an isochromene core and a carboxamide functional group, which are crucial for its biological activities.

1. Antioxidant Activity

Research indicates that N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.

Case Study:

A study evaluated the compound's antioxidant capacity using DPPH radical scavenging assays. The results indicated an IC50 value of 20 µM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Study:

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced levels of IL-6 and TNF-alpha. The observed IC50 for cytokine inhibition was approximately 25 µM.

3. Anticancer Activity

Preliminary investigations suggest that N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide may possess anticancer properties.

Case Study:

In assays involving MCF7 breast cancer cells, the compound induced apoptosis through caspase activation pathways. An IC50 value of 30 µM was reported for its anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | Structure | Antioxidant, Anti-inflammatory, Anticancer | 20 (Antioxidant), 30 (Cancer) |

| Methyl 5-methyl-2-(1-oxo-Isochromene)Benzoate | Structure | Antioxidant, Anti-inflammatory | 25 (Antioxidant) |

| Methyl Coumarin Derivatives | Structure | Antimicrobial | Varies |

The mechanisms by which N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its biological effects are multifaceted:

- Antioxidant Mechanism: The compound's ability to donate electrons enables it to neutralize free radicals effectively.

- Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting NF-kB signaling and reducing pro-inflammatory cytokine production.

- Anticancer Mechanism: Induction of apoptosis in cancer cells is facilitated through mitochondrial pathways and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.